

# The Pharmacokinetics and Pharmacodynamics of ZGN-1061: An In-Depth Technical Review

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## Compound of Interest

Compound Name: *Aclimostat*

Cat. No.: *B605151*

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An examination of the metabolic effects and disposition of the novel MetAP2 inhibitor, ZGN-1061.

## Introduction

ZGN-1061 is a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2), a bifunctional enzyme implicated in the regulation of cellular proliferation and metabolism. Developed as a potential therapeutic for type 2 diabetes and obesity, ZGN-1061 was designed to retain the efficacy of earlier MetAP2 inhibitors, such as beloranib, while exhibiting an improved safety profile, particularly concerning the risk of thromboembolic events. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ZGN-1061, drawing from preclinical and clinical data.

## Pharmacokinetics

ZGN-1061 is characterized by rapid absorption and clearance following subcutaneous administration, a feature intended to minimize off-target effects and improve its safety profile compared to its predecessors. While specific quantitative pharmacokinetic parameters from Phase 1 clinical trials are not publicly available, preclinical and clinical observations consistently point to a short duration of exposure.

## Preclinical Pharmacokinetics

In preclinical animal models, ZGN-1061 demonstrated favorable pharmacokinetic properties. Studies in dogs revealed that ZGN-1061 is more rapidly absorbed and cleared and has a shorter half-life than the first-generation MetAP2 inhibitor, beloranib. This pharmacokinetic profile is a key differentiator, contributing to the enhanced safety margin of ZGN-1061.

## Clinical Pharmacokinetics

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in healthy volunteers and overweight/obese individuals confirmed the rapid absorption and clearance of ZGN-1061. The pharmacokinetic profile was reported to be within the target range for both efficacy and safety.

Table 1: Summary of ZGN-1061 Clinical Pharmacokinetic Profile (Qualitative)

Parameter	Description
Absorption	Rapidly absorbed following subcutaneous administration.
Distribution	Data not publicly available.
Metabolism	Data not publicly available.
Elimination	Rapidly cleared from the body.
Half-life	Shorter than beloranib.

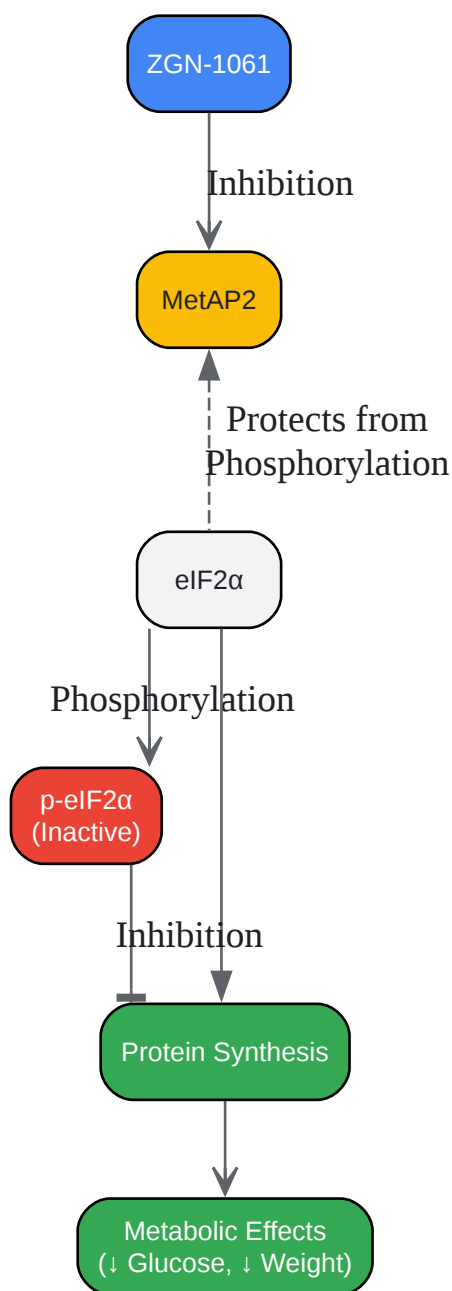
## Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 are driven by its inhibition of MetAP2, leading to downstream effects on metabolism, including improvements in glycemic control and reductions in body weight.

## Mechanism of Action

ZGN-1061 is a potent and selective inhibitor of MetAP2. MetAP2 is a cytosolic metalloenzyme that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides. Beyond this, MetAP2 has been shown to associate with and protect the alpha subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ) from

inhibitory phosphorylation. By inhibiting MetAP2, ZGN-1061 is thought to modulate protein synthesis and other cellular processes that ultimately lead to a rebalancing of fat and glucose metabolism.



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**Figure 1:** Simplified signaling pathway of ZGN-1061 via MetAP2 inhibition.

## Preclinical Pharmacodynamics

In a diet-induced obese (DIO) mouse model, subcutaneous administration of ZGN-1061 for four weeks resulted in a significant 25% reduction in body weight, which was primarily due to a decrease in fat mass. This weight loss was comparable to that observed with beloranib. Furthermore, ZGN-1061 treatment led to improvements in metabolic parameters, including reductions in plasma glucose and insulin levels.

## Clinical Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 have been evaluated in Phase 2 clinical trials in patients with type 2 diabetes and obesity.

### Glycemic Control and Weight Loss

A 12-week, randomized, double-blind, placebo-controlled Phase 2 trial demonstrated that ZGN-1061 significantly improved glycemic control and reduced body weight in a dose-dependent manner.

Table 2: Key Efficacy Outcomes from Phase 2 Clinical Trial of ZGN-1061 (12 Weeks)

Dose	Mean Change in A1C from Baseline (vs. Placebo)	Mean Change in Body Weight from Baseline (vs. Placebo)
0.9 mg	-0.6%	Data not consistently reported.
1.8 mg	-1.1%	-2.3 kg

### Biomarker Modulation

An interim analysis of the Phase 2 trial also revealed favorable changes in several metabolic biomarkers with the 0.9 mg dose of ZGN-10

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